molecular formula C21H18ClN3O3S B2797334 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide CAS No. 898407-39-1

2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2797334
CAS No.: 898407-39-1
M. Wt: 427.9
InChI Key: LHGFHMLZHUDEGK-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is a synthetic benzamide derivative intended for research and development purposes. The compound features a complex molecular architecture that incorporates indoline, thiophene, and a nitro-substituted benzamide group. The benzamide core is recognized in medicinal chemistry as a "privileged structure" known for its ability to interact with a diverse range of biological targets, making it a valuable scaffold in drug discovery . Research Applications and Value: This compound is of significant interest for researchers exploring new pharmacologically active molecules. Its structure is related to other nitrobenzamide derivatives which have demonstrated potential in various research areas. Notably, N-(alkyl/aryl)-4-nitrobenzamide derivatives have been investigated in in vitro studies for their inhibitory activity against enzymes like α-glucosidase, suggesting their relevance in metabolic disorder research . The presence of both electron-donating and electron-withdrawing groups on the aromatic rings can highly influence the compound's electronic properties and its interactions with biological systems, providing a versatile template for structure-activity relationship (SAR) studies . Researchers may utilize this chemical as a key intermediate in organic synthesis or as a candidate for high-throughput screening to identify new therapeutic leads. This product is provided for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-17-12-15(25(27)28)7-8-16(17)21(26)23-13-19(20-6-3-11-29-20)24-10-9-14-4-1-2-5-18(14)24/h1-8,11-12,19H,9-10,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGFHMLZHUDEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is a complex organic compound notable for its unique structural features, which include an indoline moiety, a thiophene ring, and a nitrobenzamide group. The compound is characterized by the presence of a chlorine atom and exhibits significant potential in various biological activities. Its molecular formula is C21H18ClN3O3SC_{21}H_{18}ClN_{3}O_{3}S with a molecular weight of 427.9 g/mol .

Structural Characteristics

The structural complexity of this compound contributes to its diverse biological activities. The combination of the indoline and thiophene rings enhances its electronic properties, which may facilitate interactions with biological targets. The presence of the nitro group may serve as a site for reduction reactions, potentially influencing its pharmacological effects .

Property Details
Molecular Formula C21H18ClN3O3SC_{21}H_{18}ClN_{3}O_{3}S
Molecular Weight 427.9 g/mol
CAS Number 898407-39-1

Antimicrobial Activity

Preliminary studies suggest that compounds with indoline and thiophene structures exhibit antimicrobial properties. For instance, derivatives containing these motifs have shown activity against various pathogens, including both Gram-positive and Gram-negative bacteria . The specific interactions and mechanisms of action are still under investigation, but it is hypothesized that these compounds may inhibit bacterial growth through enzyme inhibition or receptor modulation.

Antitumor Activity

Research indicates that indoline derivatives, particularly those with substituents such as thiophene, demonstrate promising antitumor activities. For example, one study highlighted that indolin-2-one derivatives exhibited significant cytotoxicity against MCF-7 cancer cell lines, suggesting that this compound may also possess similar properties . The dual activity observed in related compounds suggests potential for further exploration in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Studies have shown that modifications in the substituents on the indoline or thiophene rings can significantly alter their biological activity. For example, the introduction of electron-withdrawing or electron-donating groups has been linked to enhanced inhibitory effects against specific enzymes .

Study on Antimicrobial Properties

A recent investigation assessed various indolin derivatives, including those similar to this compound. The results indicated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.36 to 25 mg/ml .

Anticancer Evaluation

In another study focusing on anticancer properties, several indolin derivatives were tested against various cancer cell lines. The compound containing an indoline moiety demonstrated an IC50 value of 18.42 ± 0.45 μM against MCF-7 cells, indicating significant antiproliferative activity while showing minimal toxicity to normal cells .

Scientific Research Applications

Antidiabetic Activity

Research has indicated that derivatives of nitrobenzamide compounds exhibit significant antidiabetic properties. Specifically, studies have shown that compounds with similar structures can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. For instance, a series of synthesized compounds derived from 4-nitrobenzamide demonstrated potent inhibitory activity against these enzymes, highlighting the potential of 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide as an antidiabetic agent .

Anticancer Properties

The structural motifs present in this compound suggest potential anticancer activity. Compounds containing nitrobenzamide groups have been studied for their ability to induce apoptosis in cancer cells. The interaction of these compounds with cellular pathways could lead to the development of new anticancer therapies .

Synthetic Routes

The synthesis of this compound involves several steps:

  • Formation of Indoline Moiety : The indoline ring can be synthesized through the reduction of indole using reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Thiophene Introduction : Thiophene can be introduced via cross-coupling reactions (e.g., Suzuki or Stille coupling) with appropriate thiophene derivatives.
  • Final Coupling Reaction : The final step involves coupling the synthesized indoline and thiophene intermediates with 4-nitrobenzoic acid derivatives to yield the target compound .

Study on Antidiabetic Potential

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various nitrobenzamide derivatives, including those similar to this compound. The research demonstrated that modifications to the benzamide structure significantly affected enzyme inhibition rates. Molecular docking studies supported the findings, indicating strong interactions between the compounds and target enzymes .

Evaluation of Anticancer Activity

In another investigation, researchers evaluated a series of benzamide derivatives for their cytotoxic effects on different cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides with Thiophene Moieties

Rotigotine Hydrochloride and Related Compounds

Rotigotine hydrochloride, a dopamine agonist, shares structural similarities in its thiophen-2-yl ethylamine subunit. For example:

  • USP Rotigotine Related Compound G: Contains a bis[2-(thiophen-2-yl)ethyl]amino group, highlighting the role of thiophene in enhancing receptor affinity .
  • USP Rotigotine Related Compound H : Features a methoxy group instead of a hydroxyl, demonstrating how substituent polarity affects pharmacokinetics .
Compound Key Substituents Molecular Formula Molecular Weight Application
Target Compound Indolin-1-yl, thiophen-2-yl, Cl, NO₂ C₂₁H₁₈ClN₃O₃S 427.90 (calc.) Not reported
Rotigotine Hydrochloride Thiophen-2-yl, hydroxy, propyl C₁₉H₂₅NOS·HCl 351.93 Parkinson’s disease
Related Compound G Bis(thiophen-2-yl)ethyl C₂₂H₂₅NOS₂·HCl 420.03 Impurity reference

Key Insight: The thiophene moiety is critical for receptor binding in Rotigotine, suggesting that the target compound’s thiophen-2-yl group may similarly influence bioactivity.

2-Chloro-N-(1-Naphthlyl)-4-Nitrobenzamide ()

This analog replaces the indoline-thiophene ethyl group with a naphthyl group.

Chloro-Nitrobenzamide Derivatives in Agrochemicals

Dimethanamid ()

A herbicide with a chloroacetamide backbone and thienyl group:

  • Structure : (RS)-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide.

Benzothiazole-Containing Analogs ()

2-Chloro-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]-4-Nitrobenzamide

  • Structural Difference : Replaces the indoline-thiophene ethyl group with a benzothiazole-phenyl system.
  • Implications: Benzothiazoles are known for antitumor and antimicrobial activity. This substitution may redirect the compound’s bioactivity toward kinase inhibition or DNA damage pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide, and what reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves a multi-step process, starting with amide bond formation between 4-nitrobenzoyl chloride derivatives and a substituted amine precursor. Key steps include:

  • Amide Coupling : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents (e.g., DMF or THF) under inert atmospheres to minimize hydrolysis .
  • Functional Group Protection : Protect reactive groups (e.g., indoline nitrogen) during intermediate steps using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups .
  • Purification : Employ column chromatography or recrystallization to isolate the final product.
    • Critical Conditions : Temperature control (0–5°C for exothermic steps), solvent polarity adjustments, and reaction time optimization (monitored via TLC) are essential to avoid side reactions like nitro group reduction or thiophene ring oxidation .

Q. How is the structural identity and purity of this compound confirmed in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H and 13C NMR are used to verify the integration of aromatic protons (e.g., indoline and thiophene rings) and nitro/amide functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and isotopic patterns consistent with chlorine and sulfur atoms .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S, and Cl percentages to validate purity (>95%) .

Q. What chromatographic methods are recommended for assessing purity during synthesis?

  • TLC : Use silica gel plates with mobile phases like ethyl acetate/hexane (3:7) to monitor reaction progress. Visualize under UV light or iodine vapor .
  • HPLC : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to quantify purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Approach :

  • Assay Standardization : Compare cell lines, incubation times, and assay buffers (e.g., pH, serum concentration) to identify variability .
  • Impurity Profiling : Use LC-MS to detect synthetic byproducts (e.g., dechlorinated derivatives) that may interfere with biological activity .
  • Dose-Response Curves : Establish EC50/IC50 values under uniform conditions to reconcile discrepancies in potency .

Q. What strategies are effective for optimizing reaction conditions to minimize side products in multi-step syntheses?

  • Key Factors :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict anhydrous conditions to prevent hydrolysis .
  • Catalyst Screening : Test Pd-based catalysts for cross-coupling steps involving thiophene or indoline moieties to improve regioselectivity .
  • Inert Atmosphere : Use argon or nitrogen to protect nitro groups from reduction and thiophene from oxidation .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes/receptors (e.g., kinase inhibition assays) .
  • Molecular Dynamics (MD) Simulations : Model interactions between the nitrobenzamide group and target active sites to predict binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

Q. What crystallographic data are available for this compound, and how can they inform drug design?

  • Data Sources :

  • Single-crystal X-ray diffraction studies reveal bond angles, torsion angles, and packing motifs. For example, similar compounds (e.g., N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide) show planar aromatic systems and hydrogen-bonding networks critical for stability .
    • Applications : Crystal structures guide the design of analogs with improved solubility or target affinity by modifying substituents (e.g., replacing chloro with fluoro) .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic properties?

  • In Vitro :

  • Hepatic Microsomal Assays : Assess metabolic stability using human liver microsomes and CYP450 isoforms .
  • Caco-2 Permeability : Predict intestinal absorption via monolayer transport studies .
    • In Vivo :
  • Rodent Pharmacokinetics : Measure plasma half-life, bioavailability, and tissue distribution after oral/intravenous administration .

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